Arsonic acid, (4-isothiocyanatophenyl)-
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Overview
Description
Arsanil isothiocyanate creates a hapten-specific response as an arsonic acid conjugate. It may induce cell-mediated cytotoxicity based on the mode of hapten linkage.
Scientific Research Applications
Coordination Complex Structures
(4-Aminophenyl)arsonic acid, a relative of (4-isothiocyanatophenyl)arsonic acid, has been studied for its use in forming coordination complexes with alkaline earth metals like Mg, Ca, Sr, and Ba. These complexes exhibit unique three-dimensional network structures and hydrogen bonding, which have potential applications in materials science and chemistry (Smith & Wermuth, 2017).
Immunological Research
Arsonic acids, including arsanil isothiocyanate, a derivative of arsonic acid, have been explored in immunological studies. Research has shown that these compounds can induce delayed hypersensitivity and stimulate lymphocyte response in guinea pigs, which suggests potential applications in immunology and vaccine development (Bhan & Leskowitz, 1977).
Chemical Interaction Studies
The reaction of arsonic acids with thiols has been a subject of study, providing insights into the mechanistic aspects and implications for dioxygen activation by trivalent arsenic compounds. This research is significant for understanding the environmental and biological behavior of arsonic compounds (Lala & Ioannou, 2003).
Analytical Chemistry Applications
In the field of analytical chemistry, arsonic acids, including those related to (4-isothiocyanatophenyl)arsonic acid, have been used to develop methods for determining inorganic arsenic in biological samples. This has important implications for environmental monitoring and food safety (Conklin et al., 2012).
Thermal Behavior Analysis
Research on the thermal behavior of arylarsonic acids, a category that includes (4-isothiocyanatophenyl)arsonic acid, provides critical information for understanding their stability and decomposition pathways. This has relevance in materials science and environmental studies (Yosida & Wakae, 1973).
Biochemical Studies
Arsonic acids have been explored for their biochemical action, particularly as phosphate analogues. Understanding their interaction with biological systems is crucial for both medical and environmental contexts (Dixon, 1996).
properties
CAS RN |
62327-35-9 |
---|---|
Product Name |
Arsonic acid, (4-isothiocyanatophenyl)- |
Molecular Formula |
C7H6AsNO3S |
Molecular Weight |
259.12 g/mol |
IUPAC Name |
(4-isothiocyanatophenyl)arsonic acid |
InChI |
InChI=1S/C7H6AsNO3S/c10-8(11,12)6-1-3-7(4-2-6)9-5-13/h1-4H,(H2,10,11,12) |
InChI Key |
FJGCWJFFSBGALF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=C=S)[As](=O)(O)O |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)[As](=O)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AABITC arsanil isothiocyanate arsonic acid benzene isothiocyanate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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